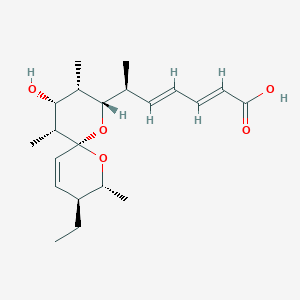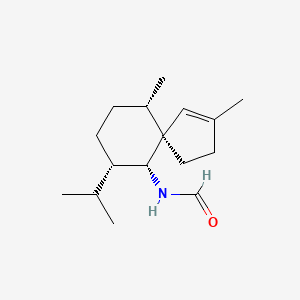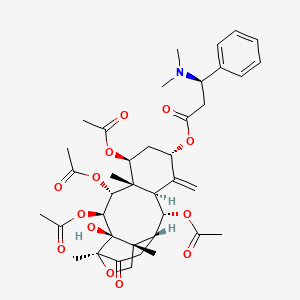
Pteridicacid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridicacid A is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Pteridine Derivatives and Therapeutic Potential
Pteridicacid A, a pteridine derivative, falls under a class of aromatic compounds known for their wide range of biological functions and therapeutic potential. Pteridine-based compounds, including this compound, are actively studied for their antitumor activity and potential in treating chronic inflammation-related diseases. Moreover, they have shown promise in the treatment of diseases such as diabetes, osteoporosis, ischemia, and neurodegeneration. Pteridines like this compound have been tested for their antimicrobial activities, though further research in this area is needed (Carmona-Martínez et al., 2018).
Arsenic Stress Adaptation in Plants
Research into the metabolic adaptations of Pteris vittata, a fern known for its arsenic hyperaccumulation, offers insight into the stress response mechanisms in plants. This compound could potentially play a role in these mechanisms. These adaptations include changes in oxidative stress responses and antioxidant capacities, which are key in understanding how plants like Pteris vittata tolerate high levels of arsenic, providing avenues for future research in phytoremediation and plant resilience (Singh et al., 2006).
Pterinomics and Analytical Methodologies
The field of pterinomics, which includes the study of this compound, has developed significantly. A new workflow using high-performance liquid chromatography - tandem mass spectrometry (HPLC-MS/MS) methodology for the simultaneous analysis of pteridine derivatives has been established. This allows for a comprehensive profiling of pteridines and supports research applications in understanding their roles in human health and disease (Burton et al., 2016).
Arsenic Hyperaccumulation-Regulation Network
The study of Pteris vittata's arsenic hyperaccumulation-regulation network can provide insights into the role of this compound in environmental science. The creation of a de novo transcriptomic-tonoplast proteomic database for this fern has revealed genetic components of its arsenic hyperaccumulation-regulation mechanisms. This research offers a valuable resource for further studies on phytoremediation and the role of this compound in such processes (Yan et al., 2019).
Propiedades
Fórmula molecular |
C21H32O5 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
Clave InChI |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
SMILES isomérico |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
SMILES canónico |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Sinónimos |
pteridic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1245895.png)









![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)

![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
